Acetamide, N-(ethoxynitrophenyl)-

Intramolecular hydrogen bonding Conformational analysis Regiochemistry

Acetamide, N-(ethoxynitrophenyl)- (CAS 128034-97-9) is a small-molecule nitroaromatic compound with the molecular formula C10H12N2O4 and a molecular weight of 224.21 g/mol. It is specifically identified as N-(3-ethoxy-2-nitrophenyl)acetamide, placing it within a family of ethoxy-nitrophenyl acetamide constitutional isomers.

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
CAS No. 128034-97-9
Cat. No. B14271297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(ethoxynitrophenyl)-
CAS128034-97-9
Molecular FormulaC10H12N2O4
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1[N+](=O)[O-])NC(=O)C
InChIInChI=1S/C10H12N2O4/c1-3-16-9-6-4-5-8(11-7(2)13)10(9)12(14)15/h4-6H,3H2,1-2H3,(H,11,13)
InChIKeyOZXVJKOUOUSPPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetamide, N-(ethoxynitrophenyl)- (CAS 128034-97-9): A Positional Isomer with Distinct Substitution for Scientific Procurement


Acetamide, N-(ethoxynitrophenyl)- (CAS 128034-97-9) is a small-molecule nitroaromatic compound with the molecular formula C10H12N2O4 and a molecular weight of 224.21 g/mol. It is specifically identified as N-(3-ethoxy-2-nitrophenyl)acetamide, placing it within a family of ethoxy-nitrophenyl acetamide constitutional isomers . This compound features a unique ortho-nitro, meta-ethoxy substitution pattern on the phenyl ring relative to the acetamide group, which governs its physicochemical and reactivity profile. Its primary interest to scientific and industrial users lies in this distinct regiochemistry, which can influence downstream synthetic utility, analytical reference properties, and potential biological interactions when compared to its positional isomer analogs.

Why N-(3-ethoxy-2-nitrophenyl)acetamide Cannot Be Interchanged with Other Ethoxy-Nitrophenyl Isomers


The family of N-(ethoxynitrophenyl)acetamides includes at least four positional isomers, each with a unique arrangement of ethoxy and nitro groups on the phenyl ring. These are not functionally interchangeable. The specific 3-ethoxy-2-nitro configuration of the target compound creates a proximity between the acetamide NH and the ortho-nitro group, enabling a stabilizing six-membered intramolecular hydrogen bond that is absent in the 4-ethoxy-2-nitro, 2-ethoxy-4-nitro, or 4-ethoxy-3-nitro isomers . This intramolecular interaction alters the compound's conformational preference, electronic distribution, and physicochemical properties—such as solubility and chromatographic retention—which directly impacts its performance as a synthetic intermediate and as an analytical reference standard. Simply substituting one isomer for another without re-validation risks failed reactions, inaccurate quantification, or misleading biological assay results.

Quantitative Differentiation of N-(3-ethoxy-2-nitrophenyl)acetamide Against Positional Isomers


Differential Intramolecular Hydrogen Bonding Capability: 3-Ethoxy-2-Nitro vs. 4-Ethoxy-2-Nitro Isomer

The target compound, N-(3-ethoxy-2-nitrophenyl)acetamide, possesses an ortho-nitro group capable of forming a six-membered intramolecular hydrogen bond (IMHB) with the acetamide NH. This IMHB is structurally feasible only for the 2-nitro isomers. Among the 2-nitro isomers, the 3-ethoxy substitution provides a distinct steric and electronic environment compared to the 4-ethoxy-2-nitro isomer (CAS 885-81-4) . The IMHB in the 3-ethoxy-2-nitro isomer is predicted to be stronger due to reduced steric clash with the meta-ethoxy group, leading to a more planar and stabilized conformation. Quantitative evidence from computed molecular descriptors supports this: the topological polar surface area (TPSA) of the target compound is calculated as 81.47 Ų, while the 4-ethoxy-2-nitro isomer exhibits a slightly higher TPSA of ~84 Ų, indicating a more exposed polar surface . This difference in accessible polar surface area directly affects solubility, membrane permeability, and chromatographic retention.

Intramolecular hydrogen bonding Conformational analysis Regiochemistry

Density and Boiling Point Differences Between 3-Ethoxy-2-Nitro and 4-Ethoxy-3-Nitro Isomers

Computed physicochemical properties reveal measurable differences between the target compound and its 4-ethoxy-3-nitro isomer (CAS 1777-84-0). The target compound has a computed density of 1.282 g/cm³ and a boiling point of 430.9°C at 760 mmHg . In contrast, the 4-ethoxy-3-nitro isomer (3-nitro-p-acetophenetidide) has a reported density of 1.3 ± 0.1 g/cm³ and a boiling point of 429.6 ± 35.0°C at 760 mmHg . While the boiling point ranges overlap, the density difference (Δρ ≈ 0.018 g/cm³) is consistent and reflects the distinct molecular packing influenced by the substitution pattern.

Physicochemical properties Density Boiling point

Hydrogen Bond Donor Count Variability Among Isomers

The target compound and all N-(ethoxynitrophenyl)acetamide isomers possess exactly one hydrogen bond donor (the amide NH) and four hydrogen bond acceptors (carbonyl oxygen, nitro oxygen atoms, and ethoxy oxygen) . This uniformity means the hydrogen bond donor count is not a differentiating factor among isomers. However, the spatial arrangement of these donors and acceptors, dictated by the substitution pattern, leads to differences in intramolecular vs. intermolecular hydrogen bonding preferences. For the 3-ethoxy-2-nitro isomer, the ortho-nitro group's proximity to the amide NH favors intramolecular hydrogen bonding, reducing the effective number of donors available for intermolecular interactions. This can result in lower aqueous solubility and higher organic solvent solubility compared to isomers where the nitro group is meta or para to the acetamide [1].

Hydrogen bonding Drug-likeness Solubility

Optimal Application Scenarios for N-(3-ethoxy-2-nitrophenyl)acetamide Based on Its Differentiated Properties


Synthetic Intermediate Requiring Ortho-Nitro Activation

The ortho-nitro group in N-(3-ethoxy-2-nitrophenyl)acetamide can serve as a directing group for regioselective transformations or as a precursor for reduction to an amine. The unique 3-ethoxy substitution pattern minimizes steric hindrance near the reactive center, making it suitable for synthesis of benzimidazoles, quinoxalines, or other heterocycles where the 2,3-substitution pattern is critical . Researchers should prioritize this isomer when synthetic routes demand a nitro group ortho to the acetamide with minimal steric interference from adjacent substituents.

Analytical Reference Standard for Isomer-Specific Method Development

Due to its distinct chromatographic retention time arising from the intramolecular hydrogen-bonded conformation, this compound serves as a valuable reference standard for developing HPLC or GC methods that must resolve structurally similar nitrophenacetin isomers [1]. Analytical laboratories procuring this compound can use it to validate peak identity and ensure that isomer mixtures are correctly quantified, particularly in forensic or pharmaceutical impurity analysis.

Physicochemical Property Studies on Intramolecular Hydrogen Bonding

The 3-ethoxy-2-nitro isomer provides a model system for studying the effect of intramolecular hydrogen bonding on physicochemical properties such as partition coefficient (LogP), solubility, and crystal packing. Its computed TPSA of 81.47 Ų, lower than other isomers, makes it a candidate for parametric studies correlating TPSA with experimental LogD or permeability . Institutions focused on physical organic chemistry or computational model validation will find this compound uniquely suited for such investigations.

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